molecular formula C9H13N3O3 B14360363 3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 90208-54-1

3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14360363
CAS No.: 90208-54-1
M. Wt: 211.22 g/mol
InChI Key: GPOYCBVVXQGTFB-UHFFFAOYSA-N
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Description

3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a carbamoyl group and a propanoic acid moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable carbamoylating agent, followed by the introduction of the propanoic acid group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or propanoic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the carbamoyl and propanoic acid groups, making it less versatile in chemical reactions.

    1-Carbamoyl-3,5-dimethylpyrazole: Similar structure but lacks the propanoic acid group, limiting its applications in certain fields.

    3-(1-Carbamoyl-1H-pyrazol-4-yl)propanoic acid: Similar but without the methyl groups, which can affect its reactivity and biological activity.

Uniqueness

3-(1-Carbamoyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both carbamoyl and propanoic acid groups, which enhance its reactivity and potential applications. The methyl groups on the pyrazole ring also contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

90208-54-1

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

3-(1-carbamoyl-3,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C9H13N3O3/c1-5-7(3-4-8(13)14)6(2)12(11-5)9(10)15/h3-4H2,1-2H3,(H2,10,15)(H,13,14)

InChI Key

GPOYCBVVXQGTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)N)C)CCC(=O)O

Origin of Product

United States

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